molecular formula C10H15O7- B8562413 4-Ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoate

4-Ethoxy-2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-oxobutanoate

Cat. No. B8562413
M. Wt: 247.22 g/mol
InChI Key: FWIQGIQRNBVZEN-UHFFFAOYSA-M
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Patent
US07667068B2

Procedure details

Citric acid and its ethyl esters (mono, di and tri) were quantitatively analyzed on a Hewlett-Packard 1090 HPLC using a reversed phase C18 column (Novapak, 3.9 mm×150 mm) held at 40° C. Water/acetonitrile (ACN) mixtures, buffered at pH=1.3, were used as mobile phase (1.0 ml/min) in a gradient mode (0% ACN (t=0) to 60% ACN (t=20 min) to 90% ACN (t=25 min) to 0% ACN (t=28 min)), and species were quantified by UV detection (Hitachi L400H) at a wavelength of 210 nm. Citric acid (CA) and triethyl citrate (TEC) were identified and quantified by comparing HPLC retention time and peak area with their respective calibration standard. Standards for monoethyl citrate (MEC) and diethyl citrate (DEC) could not be obtained commercially. On a mass basis, the response factor values for CA and MEC were found to be the same; therefore MEC and DEC were each assigned the same response factor value as corresponding to TEC. Using these response factor values, the carbon balance for each reaction sample, based on citric acid and its esters, was in the range of ±10%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.C(#N)C.[C:18]([O:34][CH2:35][CH3:36])(=[O:33])[CH2:19][C:20]([CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])([C:22]([O:24]CC)=[O:23])[OH:21]>C(#N)C>[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O-:34])=[O:33])([C:22]([O-:24])=[O:23])[OH:21].[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O:34][CH2:35][CH3:36])=[O:33])([C:22]([O-:24])=[O:23])[OH:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at 40° C

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)OCC
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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